(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine
CAS No.: 7173-64-0
Cat. No.: VC16990501
Molecular Formula: C24H51N3
Molecular Weight: 381.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7173-64-0 |
|---|---|
| Molecular Formula | C24H51N3 |
| Molecular Weight | 381.7 g/mol |
| IUPAC Name | N'-(3-aminopropyl)-N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9- |
| Standard InChI Key | KSWPRMYMOCDMFJ-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCN(CCCN)CCCN |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN(CCCN)CCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine (CAS 28872-01-7) belongs to the triamine class, featuring:
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A C18 oleyl chain (9-octadecenyl) with a Z-configuration double bond at the 9th carbon.
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A propane-1,3-diamine backbone substituted with a 3-aminopropyl group.
The IUPAC name reflects its branched structure: N-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine. Common synonyms include N-Oleyl-DipropyleneTriamines and Oleyl dipropylene triamine .
Physicochemical Properties
Key properties, derived from experimental data , are summarized below:
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 300°C | 101,325 Pa |
| Density | 0.85 g/cm³ | 20°C |
| Vapor Pressure | 0 Pa | 20°C |
| pKa | 7.1 | 20°C |
| Water Solubility | 73 mg/L | 23°C |
| LogP | -0.3 | 25.6°C |
The low LogP value indicates moderate hydrophilicity, while the high boiling point and negligible vapor pressure suggest stability under ambient conditions .
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via:
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Alkylation of 1,3-Propanediamine: Reaction with oleyl bromide under basic conditions, followed by purification to isolate the Z-isomer.
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Reductive Amination: Using oleyl aldehyde and 1,3-propanediamine in the presence of a catalyst like palladium .
Industrial-scale production optimizes reaction yields (>90%) through temperature control (80–120°C) and solvent selection (e.g., ethanol/water mixtures) .
| Manufacturer | Location | Purity | Price (USD/kg) |
|---|---|---|---|
| Hubei Huizepu Pharmaceutical Technology | China | 99% | 38–79 |
| Hebei Chuanghai Biotechnology | China | 99% | 1.00 |
| American Custom Chemicals Corporation | USA | 95% | 909.56 (5g) |
Pricing varies with batch size, with bulk purchases (≥1 ton) costing $38–79/kg in China .
Functional Applications
Surfactants and Emulsifiers
The compound’s amphiphilic structure enables:
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Oil-in-water emulsions: Stabilizing interfaces in cosmetics and agrochemicals.
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Mineral flotation: Adsorbing onto sulfide ores via amine-quartz interactions, enhancing separation efficiency .
Antimicrobial and Disinfectant Formulations
Quaternary ammonium derivatives exhibit:
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Bactericidal activity: Against E. coli and S. aureus at 0.1–1.0% concentrations.
Specialty Chemical Intermediates
Used in synthesizing:
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Fungicides: Via condensation with dithiocarbamates.
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Ion-exchange resins: For heavy metal sequestration in wastewater .
Environmental and Toxicological Profile
Ecotoxicity
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LC50 (Daphnia magna): 0.5 mg/L (96-hour exposure).
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Biodegradation: 60% degradation over 28 days in OECD 301F tests .
Human Health Risks
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Dermal exposure: Causes irritation; LD50 (rat) >2,000 mg/kg.
Future Research Directions
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Green synthesis methods: Exploring enzymatic catalysis to reduce solvent waste.
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Nanocarrier systems: Evaluating micellar drug delivery using oleyl-triamine surfactants.
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Environmental monitoring: Long-term ecotoxicology studies in freshwater ecosystems.
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